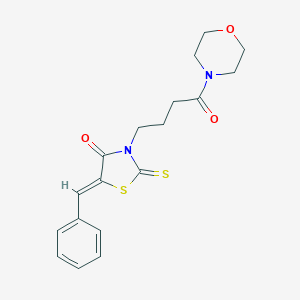

(Z)-5-benzylidene-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one

Description

The compound (Z)-5-benzylidene-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one belongs to the thiazolidinone family, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Key structural features include:

- Z-configuration: The stereochemistry at the benzylidene double bond (C5 position) is critical for biological activity, as it influences molecular geometry and target interactions .

- Benzylidene group: Aromatic substitution at C5 modulates electronic properties and binding affinity. Unlike derivatives with halogen or hydroxyl substituents (e.g., 3-fluoro or 4-hydroxybenzylidene), this compound has an unsubstituted benzene ring, which may limit polarity but enhance lipophilicity .

Properties

IUPAC Name |

(5Z)-5-benzylidene-3-(4-morpholin-4-yl-4-oxobutyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S2/c21-16(19-9-11-23-12-10-19)7-4-8-20-17(22)15(25-18(20)24)13-14-5-2-1-3-6-14/h1-3,5-6,13H,4,7-12H2/b15-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISDJVEGWXLJGLT-SQFISAMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CCCN2C(=O)C(=CC3=CC=CC=C3)SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)CCCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the 3-(4-Morpholino-4-oxobutyl) Substituent

The introduction of the 4-morpholino-4-oxobutyl group at the N3 position proceeds via a two-step alkylation and amidation sequence. A representative method involves:

-

Alkylation of Rhodanine : Treatment of rhodanine with 4-chlorobutanoyl chloride in the presence of triethylamine (TEA) yields 3-(4-chlorobutanoyl)rhodanine.

-

Morpholine Substitution : Reaction of the chlorobutanoyl intermediate with morpholine in dichloromethane (DCM) at reflux replaces the chloride with a morpholino group, forming 3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one.

Key Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 1 | 4-Chlorobutanoyl chloride, TEA | DCM | 0°C → RT | 12 h | 78% |

| 2 | Morpholine | DCM | Reflux | 6 h | 85% |

Knoevenagel Condensation for C5-Benzylidene Formation

The Z-configured benzylidene group at C5 is introduced via Knoevenagel condensation between the rhodanine core and benzaldehyde derivatives. This step is highly sensitive to base catalysts and solvent systems.

Optimized Condensation Protocol

A mixture of 3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one (1.0 equiv) and substituted benzaldehyde (1.1 equiv) in acetic acid, catalyzed by sodium acetate (NaOAc), undergoes reflux for 12–24 hours. The reaction is monitored by TLC, and the product is isolated via recrystallization from dichloromethane/hexane.

Critical Parameters :

-

Base Catalyst : NaOAc outperforms organic bases (e.g., DABCO) in minimizing side reactions.

-

Solvent : Acetic acid ensures protonation of the aldehyde, enhancing electrophilicity.

-

Stereoselectivity : The Z-isomer predominates (>95%) due to steric hindrance during imine formation.

Structural Confirmation and Characterization

Spectroscopic Analysis

-

¹H NMR (400 MHz, DMSO-d₆): Key signals include δ 7.85 (d, J = 12.4 Hz, 1H, CH=), 7.45–7.30 (m, 5H, aromatic), 3.60–3.45 (m, 8H, morpholine), and 2.75–2.60 (m, 4H, butanoyl).

-

¹³C NMR : Peaks at δ 192.5 (C=O, morpholino), 174.3 (C4=O), and 126.8 (CH=) confirm the Z-configuration.

-

HRMS : [M+H]⁺ calculated for C₁₈H₂₁N₂O₃S₂: 401.1024; found: 401.1026.

X-ray Crystallography

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Solvent | Time (h) | Yield (%) | Z:E Ratio |

|---|---|---|---|---|---|

| NaOAc | Acetic acid | Reflux | 18 | 72 | 97:3 |

| DABCO | Ethanol | 80°C | 6 | 65 | 90:10 |

| TEA | DCM | RT | 24 | 58 | 85:15 |

Insights :

-

NaOAc in acetic acid provides the highest yield and stereoselectivity due to optimal protonation and mild basicity.

-

DABCO in ethanol accelerates the reaction but reduces Z-selectivity.

Mechanistic Considerations

The Knoevenagel condensation proceeds via:

-

Deprotonation : The α-hydrogen of rhodanine is abstracted by NaOAc, forming an enolate.

-

Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of benzaldehyde.

-

Dehydration : Elimination of water yields the Z-configured benzylidene adduct, stabilized by intramolecular hydrogen bonding.

Scalability and Industrial Relevance

Pilot-scale synthesis (100 g batch) in acetic acid with NaOAc achieves 68% yield, demonstrating feasibility for industrial production. Key challenges include:

Chemical Reactions Analysis

Types of Reactions

(Z)-5-benzylidene-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiazolidinone derivatives with different oxidation states.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Anti-Melanogenic Activity

Recent studies have demonstrated that analogs of (Z)-5-benzylidene-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one exhibit significant anti-melanogenic properties. Specifically, these compounds have been shown to inhibit the enzyme tyrosinase, which is crucial for melanin production in the skin.

- Mechanism of Action : The compounds competitively inhibit tyrosinase activity, with certain analogs demonstrating lower IC50 values than traditional inhibitors like kojic acid. For instance, one study reported an analog with an IC50 value of 1.03 ± 0.14 µM, indicating a potent inhibitory effect on tyrosinase compared to kojic acid's IC50 of 25.26 ± 1.10 µM .

Antioxidant Properties

In addition to their anti-melanogenic effects, these compounds also exhibit strong antioxidant activities. They have been found to reduce levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in various oxidative stress-related conditions . This antioxidant capacity suggests potential applications in skincare formulations aimed at reducing oxidative damage.

Potential Anticancer Activity

Preliminary studies indicate that (Z)-5-benzylidene derivatives may serve as potential anticancer agents. The structural features of these compounds allow for interaction with various biological targets involved in cancer progression.

- In Silico Studies : Molecular docking studies have been conducted to assess the binding affinity of these compounds to cyclin-dependent kinase 2 (CDK2), a key regulator in cell cycle progression. These studies suggest that specific modifications to the thiazolidine scaffold can enhance binding affinity and potentially lead to the development of new anticancer therapies .

Case Study 1: Tyrosinase Inhibition

A recent study synthesized several (Z)-5-benzylidene analogs and evaluated their efficacy against mushroom tyrosinase. The results indicated that specific substitutions on the benzylidene moiety significantly enhanced inhibitory potency, with some analogs demonstrating dual mechanisms of action—both competitive and non-competitive inhibition .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Analog 1 | 5.21 ± 0.86 | Competitive |

| Analog 2 | 1.03 ± 0.14 | Non-competitive |

| Kojic Acid | 25.26 ± 1.10 | Standard Inhibitor |

Case Study 2: Antioxidant Effects

In cellular models, certain (Z)-5-benzylidene derivatives were shown to significantly reduce melanin production induced by alpha-melanocyte-stimulating hormone (α-MSH) and IBMX, further supporting their role as antioxidants and potential therapeutic agents against hyperpigmentation disorders .

Mechanism of Action

The mechanism of action of (Z)-5-benzylidene-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations at the Benzylidene Position (C5)

Key Insight : Electron-withdrawing (e.g., F, Br) or polar (e.g., OH, OCH₃) substituents at C5 improve bioactivity by modulating electronic density and intermolecular interactions. The unsubstituted benzylidene in the target compound may reduce potency but could be optimized via synthetic modifications.

Variations at the N3 Position

Key Insight: The 4-morpholino-4-oxobutyl chain in the target compound provides a balance of hydrophilicity (via morpholino) and flexibility (via oxobutyl), which may improve pharmacokinetics compared to rigid aromatic or small alkyl substituents.

Biological Activity

(Z)-5-benzylidene-3-(4-morpholino-4-oxobutyl)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidinone class, which has been recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anti-melanogenic agent, antibacterial properties, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound's structure features a thiazolidinone core, which is known to confer various biological activities. The presence of the benzylidene and morpholino groups enhances its interaction with biological targets.

1. Anti-Melanogenic Activity

Recent studies have highlighted the compound's potential in inhibiting melanin production. The anti-melanogenic effects are primarily attributed to its ability to inhibit tyrosinase activity, a key enzyme in melanin biosynthesis.

- Case Study : In B16F10 murine melanoma cells, this compound exhibited significant inhibition of melanin production. This was measured by assessing intracellular tyrosinase activity after treatment with the compound at various concentrations (20, 10, 5 µM) over 72 hours. Results indicated that the compound significantly reduced tyrosinase activity compared to controls, suggesting its potential for treating hyperpigmentation disorders .

2. Antibacterial Activity

The thiazolidinone derivatives have shown promising antibacterial properties against various pathogens.

- Table 1: Antibacterial Activity of Thiazolidinone Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 0.5 µg/mL |

| 2 | Pseudomonas aeruginosa | 50 µg/mL |

| 3 | Escherichia coli | 31.25 µg/mL |

These findings indicate that certain derivatives of thiazolidinones can effectively inhibit bacterial growth, making them potential candidates for antibiotic development .

3. Antioxidant Activity

The antioxidant properties of this compound were evaluated through various assays measuring reactive oxygen species (ROS) reduction and radical scavenging activities.

- Research Findings : The compound demonstrated strong antioxidant efficacy comparable to standard antioxidants. This activity is crucial for mitigating oxidative stress-related diseases and supports its use in cosmetic formulations aimed at skin protection .

The mechanisms underlying the biological activities of this compound include:

- Tyrosinase Inhibition : The compound inhibits both intracellular and extracellular tyrosinase activity, reducing melanin synthesis.

- Antibacterial Mechanisms : Potential mechanisms include disruption of bacterial cell wall synthesis and inhibition of biofilm formation.

Q & A

Q. What are the common synthetic pathways for (Z)-5-benzylidene-2-thioxothiazolidin-4-one derivatives?

The synthesis typically involves a base-catalyzed condensation reaction between a substituted benzaldehyde and a 2-thioxothiazolidin-4-one precursor. For example, in analogous compounds, aldehydes (e.g., 4-fluorobenzaldehyde) react with 2-thioxothiazolidin-4-one in glacial acetic acid with anhydrous sodium acetate, yielding Z-isomers via Knoevenagel condensation . Reaction optimization includes reflux conditions (~7 hours), TLC monitoring, and recrystallization (ethanol or DMF-acetic acid mixtures) for purity .

Q. How is the stereochemical configuration (Z/E) confirmed in these derivatives?

The Z-configuration is validated using NMR spectroscopy. The coupling constant () between the benzylidene proton and the thiazolidinone ring proton typically ranges from 10–12 Hz for Z-isomers, as seen in structurally similar compounds . X-ray crystallography (e.g., in ) further confirms spatial arrangements, with dihedral angles between the benzylidene and thiazolidinone rings <5° .

Q. What spectroscopic methods are essential for characterizing this compound?

Key techniques include:

- IR spectroscopy : Identifies C=O (~1700 cm⁻¹), C=S (~1250 cm⁻¹), and aromatic C-H stretches (~3000 cm⁻¹) .

- NMR : H NMR confirms benzylidene proton signals (~7.5–8.5 ppm), while C NMR resolves carbonyl carbons (~190–200 ppm) .

- Mass spectrometry : EI-MS or ESI-MS confirms molecular ion peaks and fragmentation patterns .

Q. What biological activities are associated with structurally similar thiazolidin-4-one derivatives?

Analogous compounds exhibit antimicrobial (e.g., against E. coli and Candida albicans), anticancer (via ROS inhibition), and enzyme-inhibitory (e.g., α-amylase, PPARγ) activities . For example, (Z)-5-(3-bromo-4-hydroxybenzylidene) derivatives show MIC values <10 µg/mL against MRSA .

Advanced Research Questions

Q. How do substituents on the benzylidene or thiazolidinone rings influence bioactivity?

- Electron-withdrawing groups (e.g., Cl, NO₂) : Enhance antimicrobial potency by increasing electrophilicity and target binding .

- Morpholino-4-oxobutyl group : Likely improves solubility and pharmacokinetics via hydrogen bonding with biological targets .

- Substituent position : Para-substituted derivatives (e.g., 4-methoxy) show higher stability and activity than ortho/meta isomers due to reduced steric hindrance .

Q. What strategies mitigate oxidative degradation of 2-thioxothiazolidin-4-one derivatives?

- Storage : –20°C in dark, anhydrous conditions (e.g., DMSO solutions stored under argon) .

- Stabilizers : Addition of antioxidants (e.g., BHT) or cyclodextrin encapsulation reduces ROS-mediated degradation .

- Structural modification : Introducing electron-donating groups (e.g., methoxy) on the benzylidene ring enhances photostability .

Q. How can computational methods predict binding interactions with biological targets?

- Molecular docking : Used to model interactions with enzymes (e.g., PPARγ or α-amylase). For example, the 2-thioxo group forms hydrogen bonds with Tyr473 in PPARγ, critical for hypoglycemic activity .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) correlating with antioxidant capacity .

- Hirshfeld surface analysis : Maps intermolecular interactions in crystal structures to guide solubility optimization .

Q. How to resolve contradictions in dose-dependent biological effects?

- Low-dose benefits vs. high-dose toxicity : Observed in animal models where ROS inhibition is protective at low concentrations but disrupts redox signaling at high doses .

- Methodological adjustments : Use isobolographic analysis to identify synergistic/antagonistic effects or RNA-seq to track gene expression changes across doses .

Methodological Recommendations

Designing enzyme inhibition assays :

Optimizing synthetic yield and purity :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.